Superior CCR4 Antagonism Potential Over Unsubstituted Pyrimidine Analogs
As a piperazinyl pyrimidine derivative, the target compound falls within the scope of patent US-9493453-B2, which claims compounds of formula I as potent CCR4 antagonists. While specific IC50 data for this exact compound is not publicly available, the patent's structure-activity relationship (SAR) data indicates that the N,N,6-trimethyl substitution on the pyrimidine core is a preferred embodiment that enhances CCR4 antagonism compared to unsubstituted or mono-substituted analogs [1].
| Evidence Dimension | CCR4 Antagonism Potency (as evidenced by patent SAR) |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific CAS number; claimed as a preferred embodiment in US-9493453-B2. |
| Comparator Or Baseline | Unsubstituted piperazinyl pyrimidine core scaffold, which generally shows lower potency. |
| Quantified Difference | Qualitative improvement described in patent; no specific quantitative fold-change available from public sources. |
| Conditions | In vitro CCR4 antagonist assays as described in US-9493453-B2. |
Why This Matters
For research projects requiring CCR4 antagonism, selecting a compound explicitly covered by a granted patent as a preferred embodiment increases the likelihood of strong on-target activity compared to generic alternatives not optimized for this receptor.
- [1] Li S, Wang Y, Xiao J, et al. (2016). Piperazinyl pyrimidine derivatives, preparation method and use thereof. U.S. Patent No. 9,493,453. Washington, DC: U.S. Patent and Trademark Office. View Source
